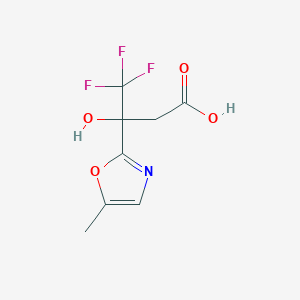

4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid

Description

4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid is a fluorinated β-hydroxybutanoic acid derivative characterized by a trifluoromethyl group at the C4 position and a 5-methyl-1,3-oxazol-2-yl substituent at the C3 position. The compound’s structure combines the electronic effects of fluorine atoms with the heterocyclic oxazole ring, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO4/c1-4-3-12-6(16-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCWGTZOHCPNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(CC(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common route includes:

Formation of the Oxazole Ring: Starting from a suitable precursor such as 5-methyl-1,3-oxazole, the oxazole ring is synthesized through cyclization reactions involving amides and aldehydes under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Hydroxylation: The hydroxy group is typically introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to remove the hydroxy group or reduce the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Materials Science: Its fluorinated nature can impart desirable properties such as hydrophobicity and thermal stability to materials, making it useful in the development of advanced polymers and coatings.

Biological Studies: The compound can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.

Chemical Reactivity: The trifluoromethyl and hydroxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid (C₅H₄F₆O₃)

- Key Features: Substituent: Trifluoromethyl (-CF₃) at C3. Molecular Weight: 238.08 g/mol (calculated). Crystal Structure: Forms carboxylate dimers via O-H⋯O hydrogen bonds and infinite chains along the a-axis due to C-H⋯O interactions . Electronic Effects: The strong electron-withdrawing -CF₃ group enhances acidity compared to non-fluorinated analogs. Applications: Potential use in materials science due to predictable crystallinity and hydrogen-bonding networks.

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid (CAS 871478-30-7, C₈H₉F₃N₂O₃)

- Key Features :

- Predicted Collision Cross Section (CCS): Ranges from 144.6 Ų ([M-H]⁻) to 157.9 Ų ([M+K]+), indicating moderate molecular size and polarity . Safety Profile: Classified as harmful (H302: toxic if swallowed) and irritant (H315/H319: skin/eye irritation) .

Target Compound: 4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic Acid

- Key Features :

- Substituent: 5-Methyloxazol-2-yl at C3.

- Expected Properties :

- Acidity : The oxazole’s electron-withdrawing nature may enhance acidity relative to imidazole analogs but less so than -CF₃ derivatives.

- Lipophilicity : Higher logP than the -CF₃ analog due to the methyl-oxazole group’s hydrophobic character.

Comparative Data Table

Research Findings and Implications

- Crystallinity: The -CF₃ analog’s dimeric structure suggests that fluorinated β-hydroxybutanoic acids favor ordered packing, which could guide the synthesis of the target compound for crystallography studies.

- Reactivity : The imidazole variant’s basic nitrogen may facilitate metal coordination or catalysis, whereas the oxazole’s weaker basicity might limit such interactions.

- Toxicity : The imidazole derivative’s hazards (H302, H315) imply that structural analogs, including the target compound, require careful handling despite substituent differences.

Biological Activity

Chemical Structure and Properties

The compound features a trifluoromethyl group, a hydroxy group, and an oxazole ring, which are known to influence its biological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules.

Biological Activity

While specific studies on this compound may not be readily available, compounds with similar structures often exhibit various biological activities:

- Antimicrobial Activity : Many oxazole derivatives have shown promising antimicrobial properties against various pathogens. The incorporation of trifluoromethyl groups can enhance these effects by increasing the compound's ability to penetrate microbial membranes.

- Enzyme Inhibition : Compounds with hydroxyl and oxazole functionalities are often evaluated for their potential to inhibit enzymes such as acetylcholinesterase or cyclooxygenase. Such inhibition can be beneficial in treating conditions like Alzheimer's disease or inflammation.

- Anti-inflammatory Properties : Some studies suggest that compounds containing oxazole rings may exhibit anti-inflammatory activities by modulating inflammatory pathways.

Case Studies and Research Findings

Due to the lack of specific results for this compound, related studies on similar compounds can provide insights into its potential biological activities:

- Study on Oxazole Derivatives : Research has indicated that oxazole derivatives can inhibit bacterial growth effectively. For instance, a study found that certain oxazole compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

- Fluorinated Compounds : A review of fluorinated compounds highlighted their enhanced bioactivity due to increased binding affinity to biological targets. This suggests that 4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid could have improved efficacy in biological assays compared to non-fluorinated analogs.

Data Table

Here is a summary table of potential biological activities based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.